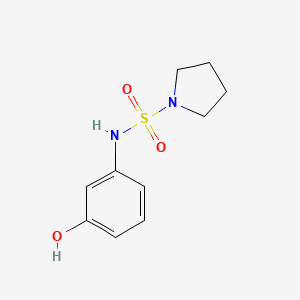![molecular formula C11H9N5O3 B1414953 (2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid CAS No. 1030420-11-1](/img/structure/B1414953.png)
(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Descripción general
Descripción
The compound “(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been found to exhibit significant biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . A specific compound in this class, known as WS-10, has been discovered to selectively modulate ABCB1-mediated multidrug resistance .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research has explored the synthesis of various derivatives of triazolopyrimidine, a class to which our compound of interest belongs. Britsun et al. (2006) demonstrated the formation of different triazolopyrimidine derivatives through reactions involving 3-oxo-N-phenylbutanethioamide and 5-amino-1H-1,2,4-triazoles in acetic acid, indicating potential pathways for synthesizing related compounds (Britsun et al., 2006). Additionally, Amr et al. (2016) focused on the synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]-pyrimidine, further contributing to our understanding of the structural characteristics of these compounds (Amr et al., 2016).
Potential Pharmaceutical Applications
Significant research has been conducted on the pharmaceutical applications of triazolopyrimidine derivatives. Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and assessed its antibacterial activity, demonstrating the potential medical applications of such compounds (Lahmidi et al., 2019). This aligns with the study by Riyadh (2011), who synthesized N-arylpyrazole-containing enaminones and evaluated their antitumor and antimicrobial activities, suggesting the therapeutic potential of triazolopyrimidine-based compounds (Riyadh, 2011).
Advanced Material Science Applications
In the field of material science, Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities, hinting at their potential utility in developing new materials with built-in antimicrobial properties (Komykhov et al., 2017).
Mecanismo De Acción
Target of action
The [1,2,4]triazolo[1,5-a]pyrimidines are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins . The specific target of “(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid” would depend on its specific structure and functional groups.
Mode of action
The mode of action of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and its target. They may act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
[1,2,4]triazolo[1,5-a]pyrimidines can affect a variety of biochemical pathways, depending on their specific targets. They have been found to have antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound. These properties would determine the bioavailability of the compound .
Result of action
The molecular and cellular effects of [1,2,4]triazolo[1,5-a]pyrimidines can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
The action, efficacy, and stability of [1,2,4]triazolo[1,5-a]pyrimidines can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Safety and Hazards
Direcciones Futuras
The [1,2,4]triazolo[1,5-a]pyrimidines, including “(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid”, present a promising area for future research due to their significant biological activities . Further studies could focus on elucidating the specific synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile of this specific compound.
Propiedades
IUPAC Name |
2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c1-6-13-11-12-4-7-8(16(11)14-6)2-3-15(10(7)19)5-9(17)18/h2-4H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYZHXFUWFZFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)



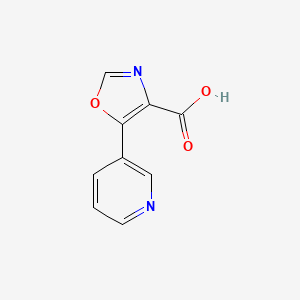
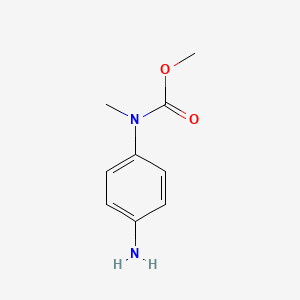

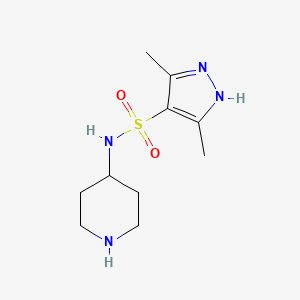

![[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414888.png)
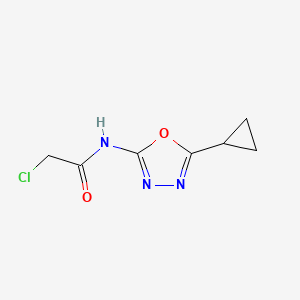
![2-[(Methylamino)methyl]quinazolin-4-amine](/img/structure/B1414890.png)
